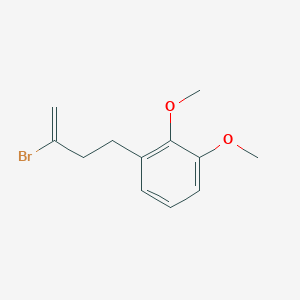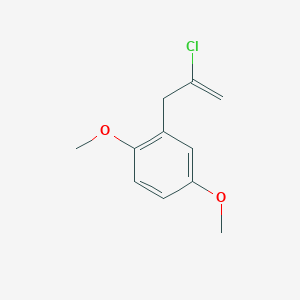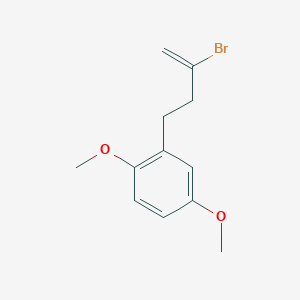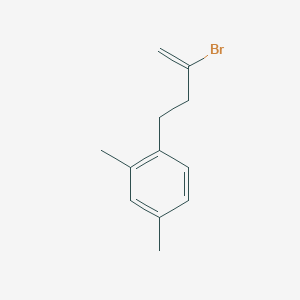
2-Chloro-4-(2,4-dimethylphenyl)-1-butene
Vue d'ensemble
Description
2-Chloro-4-(2,4-Dimethylphenyl)-1-butene, also known as 2,4-dimethylphenylchlorobutene (DMCB), is an organic compound that has a wide range of applications in research and industry. It has been used as a reagent in organic synthesis, as a catalyst in polymerization, and as a starting material for the production of other compounds. DMCB is a colorless liquid with a characteristic odor. It is soluble in most organic solvents and is relatively stable under normal conditions.
Applications De Recherche Scientifique
DMCB has been used in a wide variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization, and as a starting material for the production of other compounds. It has also been used in the synthesis of chiral compounds, such as optically active amino acids and peptides. In addition, DMCB has been used in the synthesis of organic semiconductors, such as polythiophenes and polysilanes.
Mécanisme D'action
The mechanism of action of DMCB is not well understood. However, it is believed that the reaction of DMCB with other molecules involves the formation of a chloro-substituted intermediate which can then be further reacted with other molecules. This chloro-substituted intermediate is believed to be the key to the reactivity of DMCB.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMCB are not well understood. However, studies have shown that it has a low acute toxicity in animals, and it has been shown to have no mutagenic or carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DMCB in lab experiments is its low cost and availability. It is also relatively stable under normal conditions, making it easy to store and handle. The main limitation of DMCB is its relatively low reactivity compared to other compounds. This means that it may take longer to achieve the desired reaction.
Orientations Futures
There are a number of potential future directions for research involving DMCB. These include exploring its potential as a catalyst in other reactions, investigating its use as a starting material for the production of other compounds, and exploring its potential use as a chiral agent in asymmetric synthesis. Additionally, further research into the biochemical and physiological effects of DMCB could provide valuable insight into its potential uses in medicine and other fields.
Propriétés
IUPAC Name |
1-(3-chlorobut-3-enyl)-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4,6,8H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUZFBQJYCQAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















